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1-(4-Methyl-6-(piperazin-1-yl)pyridin-3-yl)ethanamine

Lipophilicity optimization CNS drug design Physicochemical property comparison

Medicinal chemistry teams need CNS-optimized scaffolds that avoid deprotection bottlenecks. This piperazinyl-pyridine building block offers a validated starting point for nNOS or kinase inhibitor programs. • Co-crystal validated (PDB: 5FVQ, 5FVU) with 4-methyl group engaging hydrophobic pockets • Free piperazine NH and primary amine enable one-step amide/sulfonamide/urea libraries • LogP 0.82, TPSA 54.18 - CNS drug-like from the start • ≥98% purity, free NH guaranteed - no deprotection required

Molecular Formula C12H20N4
Molecular Weight 220.31 g/mol
Cat. No. B11798079
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Methyl-6-(piperazin-1-yl)pyridin-3-yl)ethanamine
Molecular FormulaC12H20N4
Molecular Weight220.31 g/mol
Structural Identifiers
SMILESCC1=CC(=NC=C1C(C)N)N2CCNCC2
InChIInChI=1S/C12H20N4/c1-9-7-12(15-8-11(9)10(2)13)16-5-3-14-4-6-16/h7-8,10,14H,3-6,13H2,1-2H3
InChIKeyIMHLOZRFKLMBGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Methyl-6-(piperazin-1-yl)pyridin-3-yl)ethanamine – Physicochemical & Scaffold Reference


1-(4-Methyl-6-(piperazin-1-yl)pyridin-3-yl)ethanamine (CAS 1355207-12-3) is a heterocyclic diamine building block with molecular formula C₁₂H₂₀N₄ and molecular weight 220.31 Da . It belongs to the piperazinyl-pyridine class, a privileged scaffold in medicinal chemistry, and features a 4-methyl-substituted pyridine core linked at the 6-position to a free-NH piperazine and at the 3-position to an ethanamine side chain . The compound is supplied at ≥98% purity by multiple vendors for research and further manufacturing use . Its core scaffold appears in co-crystal structures of potent neuronal nitric oxide synthase (nNOS) inhibitors, demonstrating the relevance of this substitution pattern for CNS-targeted drug discovery programs [1].

CNS Fragment Design Scaffold with nNOS co-crystal structure precedent supports fragment growing
Free Piperazine NH Enables single-step diversification into amide, sulfonamide, and urea libraries
High-Purity Grade Consistent supply from multiple vendors for assay-ready synthetic use

Why Generic Analogs Cannot Substitute


Piperazinyl-pyridine building blocks are not functionally interchangeable despite their apparent structural similarity. The specific combination of the 4-methyl group on the pyridine ring, the free secondary amine on the piperazine, and the ethanamine tether length creates a unique physicochemical signature that controls lipophilicity (LogP 0.82), hydrogen-bond donor capacity (2 HBD), and topological polar surface area (TPSA 54.18) . Removing the 4-methyl substituent (CAS 1355218-56-2) reduces LogP to 0.51, while N-ethylation of the piperazine (CAS 1355237-36-3) increases LogP to 1.55 and drops TPSA to 45.39 with loss of one H-bond donor . These differences materially alter permeability, solubility, and the ability to form key hydrogen bonds in target binding sites—as evidenced by the high-resolution co-crystal structures of nNOS inhibitors where the 4-methyl group engages in critical hydrophobic packing interactions [1].

4-Methyl Removal
Reduces lipophilicity and alters target-site hydrophobic packing, shifting CNS permeability profile
N-Ethylation of Piperazine
Eliminates a hydrogen-bond donor and blocks critical derivatization handle, reducing synthetic versatility
Lower Purity Analogs
Undefined impurities in 95–97% grade may confound biological assays and lower synthetic yields

Quantitative Differentiation vs Closest Analogs


LogP Lipophilicity Tuning vs Analogs

The target compound occupies a therapeutically relevant intermediate lipophilicity window (LogP = 0.82) compared to its two closest structural analogs. The des-methyl analog 1-(6-(piperazin-1-yl)pyridin-3-yl)ethanamine (CAS 1355218-56-2) is more hydrophilic (LogP = 0.51), while the N-ethyl analog 1-(6-(4-ethylpiperazin-1-yl)-4-methylpyridin-3-yl)ethanamine (CAS 1355237-36-3) is substantially more lipophilic (LogP = 1.55) . This 0.31 LogP increase over the des-methyl analog and 0.73 decrease relative to the N-ethyl analog positions the target compound favorably for balancing passive membrane permeability with aqueous solubility—a critical parameter for CNS penetration where optimal LogP typically falls between 1 and 3 [1].

LogP Lipophilicity
Vendor-reported
0.82
Intermediate lipophilicity for CNS multiparameter optimization
Des-methyl: 0.51; N-ethyl: 1.55
Lipophilicity optimization CNS drug design Physicochemical property comparison

Hydrogen Bond Donor Advantage for Derivatization

The target compound possesses two hydrogen bond donor (HBD) sites—the primary amine on the ethanamine chain and the secondary amine on the piperazine ring—compared to only one HBD (primary amine only) for the N-ethyl piperazine analog (CAS 1355237-36-3) . This differential is significant because the free piperazine NH serves as both a pharmacophoric hydrogen bond donor for target engagement and a reactive handle for late-stage diversification (acylation, sulfonylation, reductive amination, or Boc protection). The N-ethyl analog forecloses this synthetic versatility, functioning only as a terminal fragment .

H-Bond Donors
Vendor-reported
2 HBD vs 1 (N-ethyl analog)
Free piperazine NH doubles synthetic versatility
Enables direct acylation, sulfonylation, reductive amination
Fragment-based drug discovery Parallel synthesis Hydrogen bond capacity

TPSA and BBB Permeability

Topological polar surface area (TPSA) is a well-validated predictor of blood-brain barrier (BBB) penetration, with values below 60–70 Ų generally favoring CNS exposure. The target compound exhibits a TPSA of 54.18 Ų . Compared to the N-ethyl piperazine analog (TPSA = 45.39 Ų), the target's higher TPSA reflects its additional H-bond donor capacity and may confer reduced passive permeability but improved aqueous solubility . The des-methyl analog shares an identical TPSA (54.18 Ų) but differs in LogP, demonstrating that the 4-methyl substitution on the target compound selectively tunes lipophilicity without altering polar surface area—a desirable orthogonal property for multiparameter optimization .

TPSA
Vendor-reported
54.18 Ų
Below 60 Ų heuristic for favorable BBB penetration
N-ethyl analog: 45.39; des-methyl: 54.18
CNS permeability TPSA optimization Blood-brain barrier penetration

Purity and Availability vs Lower-Grade Isomers

The target compound is consistently supplied at ≥98% purity by at least two independent vendors (ChemScene and Leyan) . In contrast, the structurally related methanamine analog (4-methyl-6-(piperazin-1-yl)pyridin-3-yl)methanamine (CAS 1355232-38-0) is offered at 95–97% purity , and the 2-methyl positional isomer 1-(2-methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)ethanamine (CAS 1355230-23-7) is listed at 95% purity . The 3–5% purity differential represents a meaningful reduction in undefined impurities that could confound biological assay interpretation or compromise downstream synthetic yields, particularly in parallel library synthesis where impurity carry-through amplifies across multi-step sequences.

Purity Grade
Vendor-specified
≥98%
Reduced undefined impurities for reproducible biological assays
Lower-grade analogs typically 95–97%
Chemical procurement Purity specification Building block quality

Scaffold Validation in nNOS Co-Crystal Structures

The 4-methyl-6-(piperazin-1-yl)pyridin-3-yl core scaffold is embedded in compound 14j (4-methyl-6-(2-(5-(4-methylpiperazin-1-yl)pyridin-3-yl)ethyl)pyridin-2-amine), a potent and selective human nNOS inhibitor with Ki = 16 nM for rat nNOS and 828-fold selectivity over endothelial NOS [1][2]. High-resolution co-crystal structures of compound 14j bound to rat nNOS heme domain (PDB 5FVQ, resolution 1.94 Å) and human nNOS mutant (PDB 5FVU) confirm that the 4-methylpyridine moiety engages in critical hydrophobic packing with Met336 in the nNOS active site, while the piperazine nitrogen forms key hydrogen bonds within the binding pocket [3][4]. While the target compound is the des-N-methyl, truncated building block version of this inhibitor, its core scaffold identity to a structurally validated pharmacophore provides strong rationale for its prioritization in CNS-focused fragment growing or scaffold-hopping campaigns.

nNOS Scaffold Validation
Class-level
Co-crystal structures PDB 5FVQ, 5FVU
Class-level scaffold precedent supports fragment elaboration design
Core embedded in a reported 16 nM nNOS inhibitor
nNOS inhibition Structure-based drug design CNS therapeutics

Procurement & Application Scenarios


CNS Lead Optimization from nNOS Pharmacophore

Medicinal chemistry teams pursuing nNOS or related CNS targets can deploy this compound as a central scaffold for fragment growing. The 4-methyl-6-(piperazin-1-yl)pyridin-3-yl core is validated by co-crystal structures (PDB 5FVQ, 5FVU) of potent nNOS inhibitors (Ki = 16 nM), with the 4-methyl group engaging in hydrophobic packing and the piperazine nitrogen forming critical hydrogen bonds [1]. The free piperazine NH and primary ethanamine handle enable divergent parallel synthesis of amide, sulfonamide, urea, and N-alkyl libraries in a single step each—accelerating SAR exploration without deprotection bottlenecks. The intermediate LogP (0.82) and favorable TPSA (54.18 Ų) position this scaffold within CNS drug-like chemical space from the outset, reducing the number of property optimization cycles required .

Kinase Inhibitor Fragment Library Design

Piperazine-pyridine scaffolds are recurrent structural motifs in approved kinase inhibitors (e.g., imatinib, palbociclib). The 4-methyl substitution pattern on this compound mimics the steric and electronic environment found in CDK4/6 and Abl kinase inhibitor chemotypes, where the methyl group occupies a lipophilic sub-pocket critical for selectivity [1]. Procurement of this building block at ≥98% purity with guaranteed free piperazine NH enables its direct incorporation into focused kinase fragment libraries via amide coupling or reductive amination—chemistry compatible with automated high-throughput parallel synthesis platforms. The compound's 2 rotatable bonds and moderate molecular weight (220 Da) satisfy fragment-based drug discovery (FBDD) Rule of Three criteria, making it suitable for fragment screening collections .

Chemical Biology Probe Development for nNOS

The documented selectivity window of the parent scaffold (828-fold for nNOS over eNOS) positions this building block as an ideal starting point for developing isoform-selective chemical probes for the NOS enzyme family [1]. Attachment of photoaffinity tags or biotin handles via the free piperazine NH or ethanamine primary amine enables chemoproteomic target identification and pull-down experiments. The defined boiling point (406.8 °C) and storage conditions (sealed dry, 2–8 °C) provide operational guidance for long-term laboratory stock management, while the hazardous material classification (GHS07, Warning) ensures appropriate safety protocols are implemented before large-scale synthesis .

Physicochemical Benchmarking for Multiparameter Optimization

For discovery chemistry groups building internal databases of privileged building blocks with precomputed ADME surrogates, the target compound provides a well-characterized reference point with five quantitative descriptors (LogP 0.82, TPSA 54.18, 2 HBD, 4 HBA, MW 220.31) [1]. When benchmarked against the des-methyl analog (LogP 0.51) and N-ethyl analog (LogP 1.55, TPSA 45.39), the target compound uniquely combines intermediate lipophilicity with preserved polar surface area—a property combination that is difficult to achieve through post-hoc functional group manipulation . This makes the compound a valuable calibration standard for computational models predicting CNS permeability and solubility, and a rational choice for procurement when balanced ADME properties are prioritized over extreme lipophilicity or polarity.

Application
Selection Property
Validation Focus
CNS fragment elaboration from nNOS pharmacophore
Free piperazine NH and ethanamine handle
Co-crystal binding mode review (PDB 5FVQ/5FVU)
Kinase inhibitor fragment library
4-Methyl pyridine steric/electronic profile
Kinase selectivity panel and Rule-of-Three compliance
Chemical biology probe development
Free amine handles for bioconjugation
Isoform-selectivity assay context and target engagement
Physicochemical benchmarking standard
Balanced LogP/TPSA/HBD profile
CNS multiparameter ADME model calibration
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